

Application Notes and Protocols for Utilizing GSK8814 in a NanoBRET™ Assay

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Compound of Interest

Compound Name: GSK8814

Cat. No.: B15571154

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK8814 is a potent and selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3] ATAD2 is an epigenetic reader protein implicated in various cancers, making it an attractive therapeutic target.[4][5] The NanoBRET™ Target Engagement (TE) assay is a proximity-based cellular assay that allows for the quantitative measurement of compound binding to a specific protein target in live cells. This document provides a detailed protocol for using **GSK8814** in a NanoBRET™ TE assay to measure its engagement with the ATAD2 bromodomain.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay is based on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor. In this application, the ATAD2 protein is fused to the bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain acts as the acceptor. When the tracer binds to the ATAD2-NanoLuc® fusion protein, the close proximity allows for energy transfer, resulting in a BRET signal. A test compound, such as **GSK8814**, that binds to the ATAD2 bromodomain will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Data Presentation

Quantitative Data Summary for GSK8814 and Control Compound

Compound	Target	Assay Type	Value	Unit	Reference
GSK8814	ATAD2	NanoBRET™ TE	2	μM (EC50)	
ATAD2	Isothermal Titration Calorimetry (ITC)	8.1	pKd		
ATAD2	BROMOscan	8.9	pKi		
ATAD2	TR-FRET	7.3	pIC50		
ATAD2B	TR-FRET	7.7	pIC50		
BRD4 (BD1)	TR-FRET	4.6	pIC50		
GSK8815 (Negative Control)	ATAD2	Isothermal Titration Calorimetry (ITC)	5.5	pKd	
ATAD2	TR-FRET	5.5	pIC50		
ATAD2B	TR-FRET	5.5	pIC50		

Experimental Protocols

Materials

- HEK293 cells (or other suitable cell line)
- DMEM with 10% FBS
- Opti-MEM™ I Reduced Serum Medium

- Plasmid encoding NanoLuc®-ATAD2 bromodomain fusion protein
- Plasmid encoding Histone H3.3-HaloTag® fusion protein (as the interacting partner for the BRET assay)
- FuGENE® HD Transfection Reagent
- NanoBRET™ Tracer specific for ATAD2 (concentration to be optimized)
- **GSK8814**
- GSK8815 (negative control)
- DMSO
- NanoBRET™ Nano-Glo® Substrate
- Extracellular NanoLuc® Inhibitor
- White, tissue culture-treated 96-well or 384-well plates
- Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and 618 nm)

Methods

Day 1: Cell Plating and Transfection

- Culture HEK293 cells in DMEM supplemented with 10% FBS.
- On the day of transfection, prepare a cell suspension in Opti-MEM™.
- Prepare the transfection mix by combining the NanoLuc®-ATAD2 bromodomain and Histone H3.3-HaloTag® plasmids with FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
- Add the transfection mix to the cell suspension.

- Seed the transfected cells into a white, tissue culture-treated 96-well or 384-well plate at an appropriate density.
- Incubate at 37°C in a CO2 incubator for 24 hours.

Day 2: Compound Treatment and Lysis

- Prepare serial dilutions of **GSK8814** and the negative control GSK8815 in Opti-MEM™. A typical concentration range to test for **GSK8814** would be from 0.01 µM to 100 µM.
- Prepare the NanoBRET™ Tracer dilution in Opti-MEM™. The optimal tracer concentration should be determined experimentally but is typically around its EC50 value for binding to the target.
- Carefully remove the culture medium from the wells.
- Add the compound dilutions and the tracer to the appropriate wells. Include wells with tracer only (no compound) and wells with cells only (no compound, no tracer) as controls.
- Incubate the plate at 37°C in a CO2 incubator for the desired equilibrium time (e.g., 2-4 hours).
- Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
- Add the substrate solution to all wells.
- Incubate at room temperature for 3-5 minutes to allow for signal stabilization.

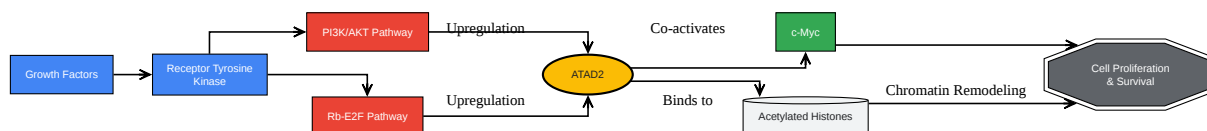
Data Acquisition and Analysis

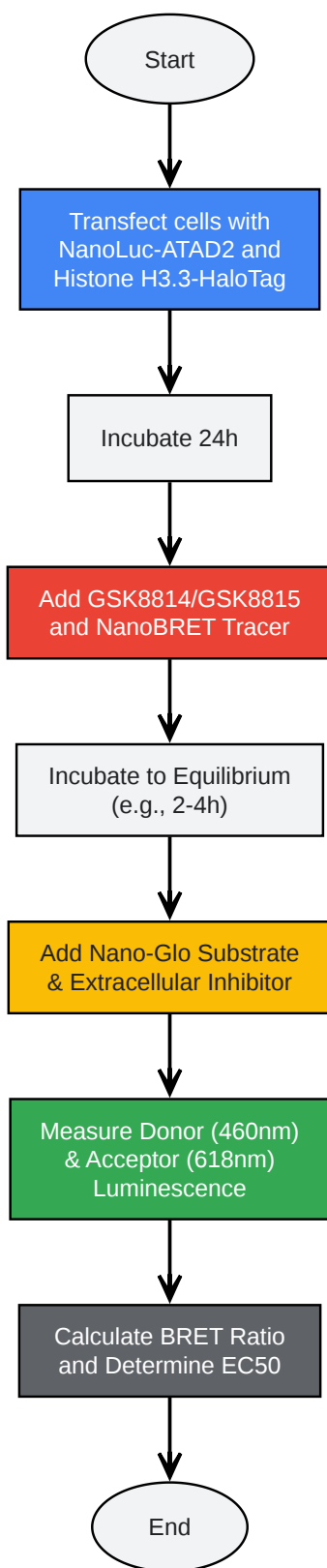
- Measure the luminescence signal at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm) using a luminometer.
- Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
- Normalize the BRET ratios to the vehicle control (tracer only).

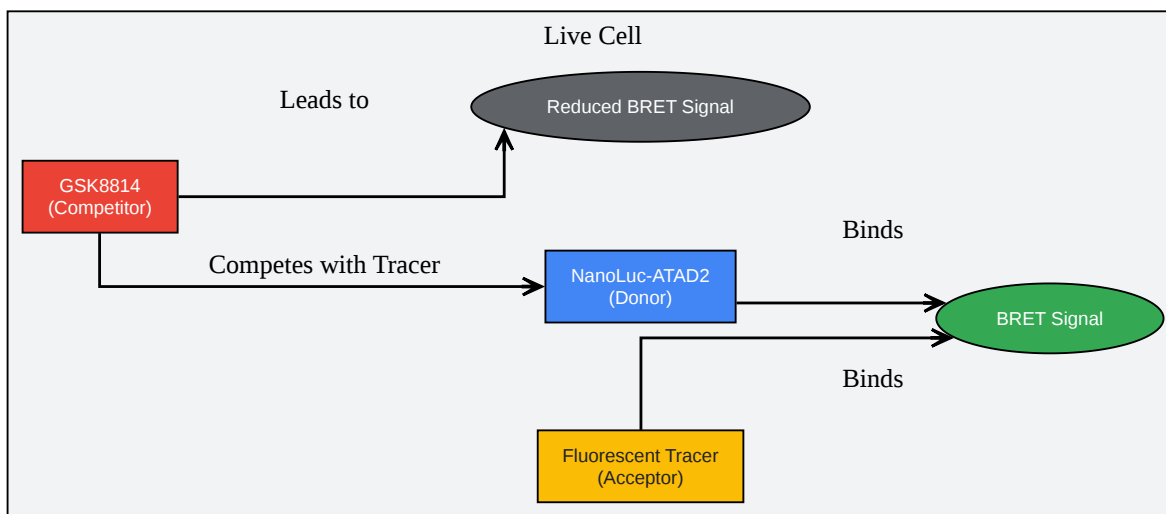
- Plot the normalized BRET ratio against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value for **GSK8814**. The EC₅₀ for **GSK8814** in this assay has been reported to be 2 μ M.

Visualizations

ATAD2 Signaling Pathway







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